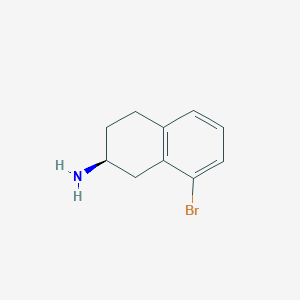

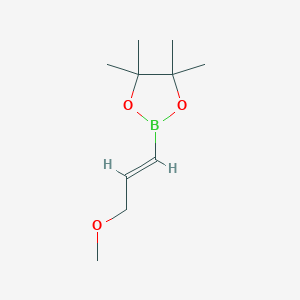

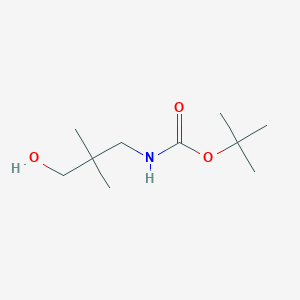

![molecular formula C8H10N2 B066992 6,7-二氢-5H-环戊并[b]吡啶-3-胺 CAS No. 178209-29-5](/img/structure/B66992.png)

6,7-二氢-5H-环戊并[b]吡啶-3-胺

描述

6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine is a useful research compound. Its molecular formula is C8H10N2 and its molecular weight is 134.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

多组分合成

该化合物在6,7-二氢-5H-环戊并[b]吡啶衍生物的多组分合成中起着至关重要的作用 . 丙二腈、硫化氢、醛、1-(环戊-1-烯-1-基)吡咯烷和烷化剂的多组分缩合导致6,7-二氢-5H-环戊并[b]吡啶衍生物的形成 .

生物碱的结构片段

6,7-二氢-5H-环戊并[b]吡啶衍生物是生物碱的结构片段 . 生物碱是一类天然存在的化学化合物,主要含有碱性氮原子。它们具有广泛的药理活性。

降血糖活性

已发现6,7-二氢-5H-环戊并[b]吡啶的衍生物具有降血糖活性 . 这意味着它们可以降低血糖水平,这可能对治疗糖尿病有益。

钙通道拮抗剂

已发现该化合物的一些衍生物可以作为钙通道的拮抗剂 . 钙通道阻滞剂用于治疗高血压、心绞痛和心律失常。

荧光探针

6,7-二氢-5H-环戊并[b]吡啶的某些衍生物已被用作荧光探针 . 这些是吸收特定波长的光然后以更长波长重新发射光的物质。它们被用于生物研究和医学诊断的许多领域。

蛋白激酶FGFR1抑制剂

已发现该化合物的一些衍生物可以抑制蛋白激酶FGFR1 . FGFR1是一种受体酪氨酸激酶,参与细胞增殖和分化的调节,其抑制剂正在研究用于其在癌症治疗中的潜在用途。

头孢匹罗合成中的关键中间体

6,7-二氢-5H-环戊并[b]吡啶是头孢匹罗合成中的关键中间体 , 一种用于治疗由革兰氏阳性和革兰氏阴性细菌引起的严重感染的第四代头孢菌素类抗生素。

各种最终产品的合成

该化合物可用于合成各种最终产品,例如2,2'-[乙烷-1,2-二基双(硫烷二基)]双(4-苯基-6,7-二氢-5H-环戊并[b]吡啶-3-腈)和2-苄基硫代-4-(环己-3-烯-1-基)-6,7-二氢-5H-环戊并[b]吡啶-3-腈 .

作用机制

Target of Action

Similar compounds, known as cyclopenta[b]pyridine derivatives, have been found to exhibit a wide spectrum of biological activity, including hypoglycemic activity, antagonism of calcium channels, and inhibition of protein kinase fgfr1 .

Mode of Action

It’s known that these compounds are synthesized through a multicomponent condensation reaction involving malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The resulting compounds are involved in various biochemical reactions, potentially interacting with their targets to induce changes.

Biochemical Pathways

Related cyclopenta[b]pyridine derivatives have been found to interact with several biochemical pathways, including those involved in glucose metabolism, calcium channel regulation, and protein kinase fgfr1 inhibition .

Result of Action

Related compounds have been found to exhibit various biological activities, suggesting that 6,7-dihydro-5h-cyclopenta[b]pyridin-3-amine may also have significant molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine. For instance, one study found that these compounds could be used as inhibitors for carbon steel corrosion in a molar H2SO4 medium . The efficacy of these molecules was found to correlate well with their structures, and their protective action was attributed to their adsorption on the carbon steel surface .

未来方向

属性

IUPAC Name |

6,7-dihydro-5H-cyclopenta[b]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHTWJPYTFRDLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442634 | |

| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178209-29-5 | |

| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178209-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5H,6H,7H-cyclopenta[b]pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

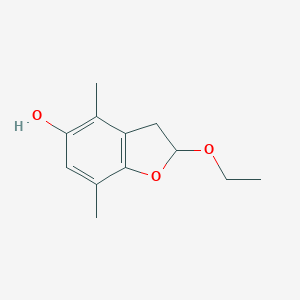

![Furo[3,2-b]pyridine-5-carbonitrile](/img/structure/B66919.png)

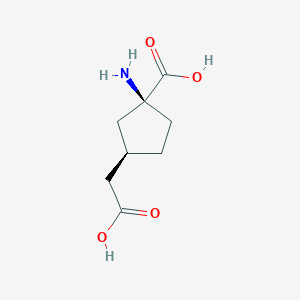

![1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol](/img/structure/B66927.png)

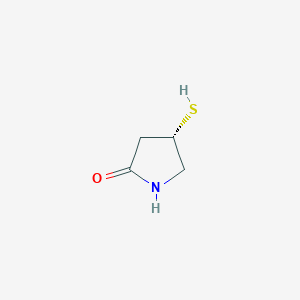

![3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B66933.png)